2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Description
The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a chemical compound with a molecular formula of C17H22ClN5OS . It is a derivative of 1,2,4-triazole, a class of azoles, which are widely used in medicinal chemistry due to their safety profile and high therapeutic index .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound also contains an acetamide group and a sulfanyl group attached to the triazole ring .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 101.4±0.5 cm3, and a polar surface area of 111 Å2 . It also has freely rotating bonds and follows the Rule of 5, which is a rule of thumb in drug design for predicting druglikeness .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Compounds with structural similarities to the query chemical have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 1,2,4-triazole have been shown to possess moderate antimicrobial activity against bacterial and fungal strains, suggesting the potential of similar compounds in developing new antimicrobial agents (Sah et al., 2014).
Anticancer Research
- Novel synthetic derivatives containing parts of the structural motif of the query compound have been investigated for their anticancer activities. These studies indicate that some compounds exhibit significant activity against cancer cell lines, highlighting the potential for compounds with similar structures in cancer research (Zyabrev et al., 2022).
Enzyme Inhibition
- Research on structurally related compounds has also explored their potential as enzyme inhibitors, including lipase and α-glucosidase inhibition, which could have implications for the treatment of conditions such as obesity and diabetes (Bekircan et al., 2015).
Molecular Docking Studies
- Theoretical studies, including molecular docking, have been conducted on compounds with structural similarities, aiming to understand their potential interactions with biological targets. Such studies can inform the design of new drugs with improved efficacy and reduced side effects (Riaz et al., 2020).
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-9-7-14(8-10-15)21-16(25)11-27-18-23-22-17(24(18)20)12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXBMYHZZEHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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